1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene
Description
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBYGOOXCPRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wurtz-Fittig-Type Coupling
The Wurtz-Fittig reaction enables direct coupling of aryl halides with trimethylsilyl chloride (TMSCl) in the presence of magnesium. For example, 1-bromo-3-fluoro-6-methoxybenzene reacts with TMSCl and magnesium in tetrahydrofuran (THF) to yield the target compound. This method is highly effective for hindered substrates, as demonstrated by the synthesis of (2-tert-butylphenyl)trimethylsilane in 58% yield under similar conditions.
Reaction Conditions :
-
Substrate : 1-Bromo-3-fluoro-6-methoxybenzene
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Reagents : TMSCl (1.2 equiv), Mg turnings
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Solvent : THF or hexamethylphosphoric triamide (HMPA)
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Temperature : 80°C for 45 hours
Mechanistic Notes :
-
Magnesium initiates single-electron transfer to the aryl halide, generating a radical intermediate.
-
TMSCl acts as an electrophilic silylating agent, quenching the aryl-magnesium species.
Directed Lithiation-Silylation
Ortho-Lithiation Strategy
Directed lithiation exploits the coordinating effects of methoxy groups to position the silyl group regioselectively. For instance, 3-fluoro-6-methoxybenzene undergoes lithiation at the ortho position using sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at −78°C, followed by quenching with TMSCl.
Typical Procedure :
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Substrate : 3-Fluoro-6-methoxybenzene (1.0 equiv)
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Base : s-BuLi (1.1 equiv) in cyclohexane
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Additive : TMEDA (1.1 equiv)
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Electrophile : TMSCl (3.0 equiv)
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Solvent : THF
Key Considerations :
-
The methoxy group directs lithiation to the adjacent position (C1), while the fluorine’s electron-withdrawing effect stabilizes the intermediate.
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Side reactions, such as over-lithiation or proto-deborylation, are mitigated by low temperatures (−78°C).
Reductive Silylation of Phenolic Derivatives
Birch Reduction with TMSCl
A modified Birch reduction introduces trimethylsilyl groups via electron-rich aromatic intermediates. 3-Fluoro-6-methoxyphenol is treated with lithium metal and TMSCl in THF, generating a radical anion that reacts with TMSCl to form the silylated product.
Experimental Protocol :
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Substrate : 3-Fluoro-6-methoxyphenol
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Reductant : Lithium metal (5.0 equiv)
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Silylating Agent : TMSCl (5.0 equiv)
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Solvent : THF at 0°C → room temperature
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Oxidative Workup : Benzoquinone (to prevent over-reduction)
Limitations :
-
Requires subsequent methylation (e.g., CH₃I/K₂CO₃) to restore the methoxy group if starting from a phenolic precursor.
Comparative Analysis of Methods
| Method | Yield | Conditions | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Grignard Coupling | 60–70% | High-temperature, HMPA | Moderate | Sensitive to steric hindrance |
| Directed Lithiation | 50–55% | Cryogenic (−78°C) | High | Requires directing groups |
| Reductive Silylation | 55% | Reductive, oxidative | Low | Limited by phenol availability |
| Transition Metal Catalysis | 50–70% | Thermal, inert atmosphere | Variable | Dependent on catalyst |
Chemical Reactions Analysis
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the fluorine atom can participate in reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene is widely utilized as a building block in organic synthesis. Its unique structure allows for the introduction of functional groups through various reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
- Substitution Reactions : The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions, which are essential in creating diverse chemical entities.
- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, facilitating the formation of more complex aromatic systems.
Materials Science
Preparation of Advanced Materials
The compound's properties make it suitable for applications in materials science, particularly in the synthesis of polymers and coatings with specific electronic or optical characteristics. The incorporation of the trimethylsilyl group enhances the thermal stability and mechanical properties of materials.
| Application | Description |
|---|---|
| Polymers | Used to create siloxane-based polymers with enhanced durability and flexibility. |
| Coatings | Provides protective coatings that are resistant to moisture and chemicals. |
Biological Studies
Probes and Imaging Agents
In biological research, this compound serves as a probe or intermediate in the study of biological systems. Its ability to interact with specific enzymes or receptors makes it useful for developing imaging agents and drug delivery systems.
Antimicrobial Activity
Recent studies have highlighted its potential antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 25.9 µM | Disruption of cell wall synthesis |
| Methicillin-resistant S. aureus | 12.9 µM | Inhibition of protein synthesis |
| Enterococcus faecalis (VRE) | No significant activity | N/A |
The antimicrobial activity is hypothesized to involve disruption of cell membranes and inhibition of essential enzymatic functions .
Study on Antimicrobial Efficacy
A study conducted at a leading university evaluated the efficacy of this compound against bacterial strains. The findings indicated that the compound exhibited bactericidal effects comparable to established antibiotics, suggesting its potential for development as an antimicrobial agent.
Insecticidal Applications
Additionally, research has explored its insecticidal properties against agricultural pests:
| Insect Species | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| Tetranychus cinnabarinus | 400 | >90 |
| Plutella xylostella | 200 | Moderate |
These results demonstrate the compound's effectiveness as a potential insecticide, highlighting its versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene depends on its specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. In biological systems, the compound may interact with specific enzymes or receptors, influencing their activity or stability.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
A. Trimethylsilyl-Containing Compounds
- 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran (): This furan derivative shares the TMS group but differs in ring structure (furan vs. benzene).
- 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (BP 4819, ): A non-aromatic diene with both TMS and methoxy groups. The absence of a benzene ring reduces conjugation effects, but the combined electron-donating effects of TMS and methoxy may enhance diene reactivity in cycloadditions .
B. Fluoro- and Methoxy-Substituted Aromatics
- 1-Bromo-3-iodo-5-trifluoromethylbenzene () : Features halogen and trifluoromethyl groups. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, contrasting with the TMS group in the target compound. This difference significantly alters electronic properties and reactivity toward electrophiles .
- 1-Methoxy-4-nitro-3-(trifluoromethyl)benzene (BP 4821, ): The nitro (-NO₂) and -CF₃ groups create a highly electron-deficient ring, whereas the target compound’s -OCH₃ and TMS groups result in a mixed electronic profile, balancing electron donation and withdrawal .
Reactivity and Stability
- Electrophilic Substitution : The fluorine atom in 1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene directs electrophiles to the 4- or 5-position due to its meta-directing nature. In contrast, methoxy groups are ortho/para-directing, creating competing regiochemical outcomes. This contrasts with fully deactivated systems like BP 4821, where substitution is hindered .
- Thermal Stability : TMS groups generally increase thermal stability and volatility. For example, trifluoromethanesulfonyl chloride () has a low boiling point (29–32°C) due to fluorine’s electronegativity, while TMS-containing aromatics may exhibit higher boiling points due to increased molecular weight and steric hindrance .
Physical Properties
*Calculated based on molecular formula.
Biological Activity
Chemical Structure and Properties
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene can be represented structurally as follows:
- Chemical Formula : C11H15FOSi
- Molecular Weight : 216.32 g/mol
- Functional Groups :
- Fluorine atom (F)
- Methoxy group (-OCH3)
- Trimethylsilyl group (-Si(CH3)3)
The presence of these functional groups influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. The trimethylsilyl group can also modulate the electronic properties of the molecule, affecting its reactivity and interactions with biomolecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, related organofluorine compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Related Organofluorines | 62.5 | Antibacterial against E. coli |
| 78.12 | Antibacterial against E. faecalis |
Anticancer Properties
Preliminary investigations into the anticancer activity of related compounds suggest potential efficacy against various cancer cell lines. For example, studies have shown that fluorinated aromatic compounds can induce apoptosis in cancer cells through various pathways.
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- IC50 Values :
- HeLa: 226 µg/mL
- A549: 242.52 µg/mL
Study on Fluorinated Compounds
A study focusing on the biological evaluation of fluorinated benzene derivatives highlighted the importance of structural modifications in enhancing biological activity. The research demonstrated that introducing fluorine atoms significantly increased the compounds' potency against specific bacterial strains and cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis was conducted with similar fluorinated compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | TBD | Trimethylsilyl and methoxy groups |
| 2-Fluorobenzaldehyde | Moderate antibacterial | Lacks silyl group |
| 4-Fluorophenol | Anticancer activity | Hydroxy group instead of methoxy |
Synthesis and Evaluation
The synthesis methods for this compound typically involve the introduction of the trimethylsilyl and methoxy groups onto a fluorinated benzene ring. Various synthetic routes have been optimized for yield and purity, enabling further biological evaluations.
Future Directions
Ongoing research is aimed at elucidating the precise mechanisms by which this compound exerts its biological effects. Investigations into structure-activity relationships (SAR) will provide insights into how modifications can enhance its therapeutic potential.
Q & A
Basic: What synthetic routes are available for preparing 1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene, and how can purity be optimized?
Answer:
The compound can be synthesized via silylation of a fluorinated methoxybenzene precursor. For example, trimethylsilyl groups are often introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (Et₃N) in tetrahydrofuran (THF) . Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress. Post-synthesis, purification by column chromatography (silica gel, gradient elution) is recommended to remove byproducts like triethylammonium chloride . For high-purity isolation, recrystallization using dimethylformamide (DMF) or THF/hexane mixtures may be employed .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The trimethylsilyl group (-Si(CH₃)₃) exhibits a distinct singlet at ~0.3 ppm in ¹H NMR, while the methoxy (-OCH₃) and fluorine substituents influence aromatic proton splitting patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated for analogous silylated compounds .
- FT-IR : Key signals include C-F stretching (~1200 cm⁻¹) and Si-C vibrations (~750 cm⁻¹) .
Basic: How does the trimethylsilyl group influence reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The bulky trimethylsilyl group acts as a steric shield, reducing NAS at the ortho and para positions. This directs reactivity to the meta position relative to the fluorine atom. For example, in halogenation or coupling reactions, the fluorine’s electron-withdrawing effect enhances electrophilicity at specific sites, while the silyl group blocks undesired pathways .
Advanced: What strategies mitigate steric hindrance during functionalization of the benzene ring?
Answer:
- Temperature Control : Elevated temperatures (e.g., 60–80°C) can overcome steric barriers by increasing reaction kinetics .
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at hindered positions by stabilizing transition states .
- Protecting Groups : Temporarily replacing the silyl group with a less bulky moiety (e.g., tert-butyldimethylsilyl) can facilitate subsequent reactions .
Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. For instance, the fluorine atom creates a partial positive charge at the 4-position, making it susceptible to electrophilic attack. Comparative studies with analogs (e.g., 3-fluoro-5-(trifluoromethyl)benzene) validate these predictions .
Advanced: What safety protocols are critical when handling this compound?
Answer:
- Glove Selection : Use nitrile gloves (≥0.11 mm thickness) tested to EN 374 standards for chemical resistance, especially against THF and TMSCl .
- Ventilation : Conduct reactions in a fume hood due to volatile siloxane byproducts.
- Waste Management : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Advanced: How is this compound utilized in synthesizing heterocyclic scaffolds?
Answer:
It serves as a precursor for triazoles and benzoxazines. For example, reacting the silylated benzene with thiocarbohydrazide under melt conditions yields triazole-thione derivatives, which are valuable in medicinal chemistry . Cycloaddition reactions (e.g., Diels-Alder) with dienophiles like methyl acrylate can generate bicyclic structures .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate silylated byproducts. Mass detection (ESI+) identifies impurities via molecular ion peaks .
- GC-FID : Detects volatile siloxanes (e.g., hexamethyldisiloxane) with detection limits <1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
